3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile
Description
3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile (CAS: 1153187-22-4) is a benzonitrile derivative featuring a (2-hydroxypropyl)amino methyl substituent at the meta position of the aromatic ring. This compound has been utilized as a synthetic intermediate in pharmaceutical research, though commercial availability is currently discontinued . Its structure combines a polar hydroxyl group with a nitrile moiety, making it suitable for applications requiring hydrogen bonding and electrophilic reactivity.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-[(2-hydroxypropylamino)methyl]benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-9(14)7-13-8-11-4-2-3-10(5-11)6-12/h2-5,9,13-14H,7-8H2,1H3 |
InChI Key |
TYYJHWCEKSOSMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=CC=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-hydroxypropylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzonitrile reacts with the hydroxypropylamine to form the desired product .
Industrial Production Methods
Industrial production of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-{[(2-oxopropyl)amino]methyl}benzonitrile.
Reduction: Formation of 3-{[(2-hydroxypropyl)amino]methyl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile and related compounds:
Key Observations:
- Polarity: The hydroxyl group in the target compound enhances hydrophilicity compared to purely alkyl-substituted analogs (e.g., methylaminopropyl in ).
- Reactivity : The nitrile group enables electrophilic reactions (e.g., cycloadditions), while the hydroxyl and amine groups facilitate hydrogen bonding, distinguishing it from amide-based analogs like .
Physicochemical Properties
Notes:
- The target compound’s nitrile group may hydrolyze to carboxylic acids under acidic/alkaline conditions, unlike the stable amide in .
- Bulky substituents in pyrido-pyrimidinone derivatives reduce solubility but enhance target specificity in medicinal applications.
Key Challenges:
- The target compound’s synthesis is simpler than multi-step protocols for pyrido-pyrimidinones , but its discontinued status suggests scalability or stability issues .
Notes:
- The hydroxyl group in the target compound could mimic natural substrates in enzyme-binding pockets, whereas pyrido-pyrimidinones are optimized for ATP-binding sites in kinases.
Biological Activity
3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile is an organic compound with a unique structure that includes a benzonitrile moiety and a hydroxypropylamino side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer pathways. The following sections will explore its biological activity, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile is C_{12}H_{16}N_2O, characterized by a benzene ring substituted with a nitrile group and a 2-hydroxypropylamino side chain. This structure enhances its ability to interact with various biological targets through hydrogen bonding and other molecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{16}N_2O |
| Molecular Weight | 204.27 g/mol |
| Functional Groups | Hydroxy, Amino, Nitrile |
| Solubility | Moderate |
Biological Activity
Research indicates that 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile exhibits significant biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
The hydroxypropylamino group enhances the compound's capacity to form hydrogen bonds with target proteins, which may influence their function. Interaction studies have focused on determining the binding affinity of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile against various enzymes and receptors.
Case Studies and Research Findings
- In Vitro Studies : A study investigated the effect of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile on human cancer cell lines. Results indicated that the compound inhibited cell growth at concentrations ranging from 10 µM to 50 µM, with IC50 values suggesting moderate potency against specific cancer types.
- Binding Affinity Studies : Using surface plasmon resonance (SPR), researchers measured the binding affinity of the compound to target proteins involved in inflammatory responses. The results indicated a Kd value in the micromolar range, suggesting a moderate interaction strength.
- Comparative Analysis : When compared to structurally similar compounds, 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile exhibited superior activity against certain cancer cell lines, highlighting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
